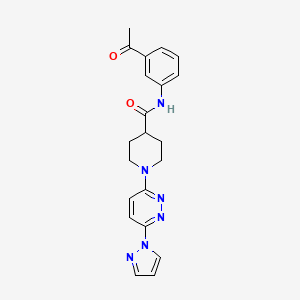

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-15(28)17-4-2-5-18(14-17)23-21(29)16-8-12-26(13-9-16)19-6-7-20(25-24-19)27-11-3-10-22-27/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJVFSCOGZBOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with related compounds.

Structural Characteristics

The compound features several notable structural components:

- Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and potential for biological interaction.

- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms, known for its role in various pharmacological activities.

- Pyrazole functionality : A five-membered ring that enhances the compound's reactivity and biological profile.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Enzyme Inhibition

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : The compound has shown promising results as a GSK-3 inhibitor, which is significant in the context of diabetes and neurodegenerative diseases .

- Antimicrobial Properties : Similar pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that compounds within this structural class exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing a reduction in inflammatory responses comparable to established drugs like dexamethasone .

Comparative Analysis

A comparative analysis of structurally related compounds reveals varied biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)piperidine | Contains pyrazole and piperidine; potential antitumor activity | Inhibits ATPase activity |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl) | Similar thiazole and pyrazole components; antimicrobial properties | Antimicrobial activity |

| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Incorporates thiazole; potential for drug development | Anticancer properties |

This table illustrates how variations in structure can lead to different biological outcomes, emphasizing the importance of molecular design in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyrazole Ring : Initial reactions may include condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Pyridazine Formation : Subsequent cyclization steps introduce the pyridazine moiety.

- Piperidine Carboxamide Formation : The final steps involve coupling reactions to form the piperidine structure and introduce the carboxamide functionality.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition of TNF-alpha and IL-6 at concentrations lower than standard anti-inflammatory drugs .

- Antimicrobial Efficacy : Research on related compounds showed effectiveness against strains such as E. coli and Staphylococcus aureus, supporting further investigation into their clinical applications .

Comparison with Similar Compounds

Pyridazine-Pyrazole Derivatives

- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () : Shares the pyridazine-pyrazole core but lacks the piperidine-carboxamide moiety. Instead, it has an N-phenyl group, which reduces polarity and may limit solubility compared to the target compound’s acetylphenyl substituent .

- 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide (): Replaces the pyrazole with a cyclopentapyridazine system.

Piperidine-Carboxamide Variants

- 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-piperidinecarboxamide (): Features a chloro-pyridazine and a 3-piperidinecarboxamide (vs. 4-carboxamide in the target).

Substituent Effects on Bioactivity

- Acetylphenyl vs. Methyl/Chloro Substituents : The 3-acetyl group in the target compound may enhance hydrogen bonding with target proteins compared to methyl () or chloro () substituents. However, it could also increase metabolic susceptibility due to the ketone moiety .

- Pyrazole vs. Other Heterocycles : The pyrazole in the target compound (vs. benzimidazole in ) may offer better solubility and lower toxicity, as pyrazoles are often used to optimize pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Enzyme Inhibition : The piperidine-4-carboxamide group is critical for binding to enzymes like mPGES-1, as seen in compound 118 (). The target compound’s acetylphenyl group may enhance selectivity over analogs with simpler aryl groups .

- Solubility and Permeability : Compared to carboxylic acid derivatives (), the carboxamide in the target compound likely improves cell permeability, a key factor in drug design .

- PROTAC Applications : The pyridazine-pyrazole scaffold in the target compound could be adapted for PROTACs, as seen in , where similar structures are used for protein degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.